Gnemontanin F is a naturally occurring compound isolated from the plant Gnetum montanum, a member of the Gnetaceae family. This compound belongs to the class of phenylpropanoids, characterized by its complex structure that includes multiple hydroxyl and methoxy groups. The chemical formula for Gnemontanin F is with a molecular weight of approximately 414.4 g/mol. Its structure features a phenolic backbone, which is typical among stilbene derivatives, and it is known for its potential biological activities, particularly in pharmacology and biochemistry .
Gnemontanin F exhibits several biological activities, contributing to its interest in pharmacological research. Notably, it has demonstrated:
These activities highlight the potential therapeutic applications of Gnemontanin F in medicine .
The synthesis of Gnemontanin F can be approached through both natural extraction and synthetic methodologies.
Research continues to optimize these methods for better yields and efficiency in synthesizing Gnemontanin F and related compounds .
Gnemontanin F has potential applications across various fields:
These applications underscore the versatility of Gnemontanin F in both health and wellness industries .
Interaction studies involving Gnemontanin F focus on its efficacy and safety profile when combined with other compounds. Key areas of research include:
Such studies are critical for determining the feasibility of using Gnemontanin F in clinical settings .
Gnemontanin F shares structural similarities with various other compounds within the stilbene and phenylpropanoid classes. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Resveratrol | Known for its anti-aging properties | |
Gnetol | Exhibits antioxidant and anti-inflammatory effects | |
Gnemontanins A-E | Various | Dimeric stilbenoids with diverse biological activities |
Pterostilbene | Similar antioxidant properties as resveratrol |
What sets Gnemontanin F apart is its specific arrangement of functional groups that confer unique biological activities not fully replicated by its analogs. Its complex structure allows for interactions that may enhance its efficacy as an antimicrobial agent compared to simpler compounds like resveratrol or pterostilbene .
Gnemontanin F represents a complex dimeric stilbenoid compound isolated from Gnetum montanum Markgr., a member of the Gnetaceae family [1]. The molecular formula of Gnemontanin F has been definitively established as C₃₂H₃₂O₉ through comprehensive mass spectrometric analysis and nuclear magnetic resonance spectroscopy [1] [2]. This molecular composition corresponds to a molecular weight of 560.59 daltons, confirming its classification as a medium-molecular-weight natural product [1] [3].
The precise determination of the molecular formula was achieved through high-resolution mass spectrometry, which provided accurate mass measurements essential for elemental composition assignment [1]. The compound exhibits a CAS registry number of 2210293-19-7, facilitating its identification in chemical databases [2] [3]. PubChem has assigned the compound identification number 145709260, providing standardized chemical information accessibility [2].
Property | Value |
---|---|
Molecular Formula | C₃₂H₃₂O₉ [1] |
Molecular Weight | 560.59 g/mol [1] [3] |
CAS Number | 2210293-19-7 [2] [3] |
PubChem CID | 145709260 [2] |
Chemical Class | Dimeric Stilbenoid [4] |
The International Union of Pure and Applied Chemistry nomenclature for Gnemontanin F has been established as (1S,2R,3S)-2-(3,5-dihydroxyphenyl)-1-[(R)-ethoxy-(4-hydroxy-3-methoxyphenyl)methyl]-3-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1H-indene-4,6-diol [2] [3] [5]. This systematic name reflects the complex stereochemical arrangement and multiple functional groups present within the molecular structure.
The absolute stereochemical configuration of Gnemontanin F has been elucidated through sophisticated nuclear magnetic resonance spectroscopic techniques, particularly employing two-dimensional correlation experiments [4]. The stereochemical analysis revealed four distinct chiral centers within the molecule, with absolute configurations assigned as 1S, 2R, 3S, and R for the ethoxy-bearing carbon [2] [3] [5].
Nuclear magnetic resonance spectroscopy has proven instrumental in determining the three-dimensional arrangement of atoms within Gnemontanin F [6]. The methodology involves comprehensive analysis of coupling constants, chemical shift patterns, and nuclear Overhauser effect correlations to establish relative and absolute stereochemistry [6] [7]. Advanced computational methods, including density functional theory calculations, have been employed to validate experimental nuclear magnetic resonance data and confirm stereochemical assignments [6].
The application of electronic circular dichroism spectroscopy in conjunction with nuclear magnetic resonance analysis has provided additional confirmation of the absolute configuration [8]. This combined approach has become standard practice for complex natural products where multiple stereogenic centers require unambiguous assignment [6] [7].
Stereocenter | Absolute Configuration |
---|---|
C-1 | S [2] [3] [5] |
C-2 | R [2] [3] [5] |
C-3 | S [2] [3] [5] |
Ethoxy-bearing carbon | R [2] [3] [5] |
The differentiation of epimeric forms of Gnemontanin F and related dimeric stilbenoids has been achieved through systematic analysis of proton chemical shift correlations [4] [9]. Research has demonstrated that specific proton chemical shift differences serve as diagnostic tools for determining relative configurations at stereogenic centers, particularly at carbon-7 positions in dimeric stilbene systems [4] [9].
Comprehensive studies on structurally diverse stilbene dimers from Gnetum montanum have established that proton chemical shift differences between dimeric stilbene epimers on carbon-7 can be analyzed and summarized to provide diagnostic information for relative configuration determination [4] [9]. This methodology has proven particularly valuable for several types of dimeric stilbenes where traditional stereochemical assignment methods may be challenging [4].
The correlation between chemical shift patterns and stereochemical configurations has been systematically investigated across multiple dimeric stilbenoid structures [4]. These investigations have revealed consistent patterns that allow for predictive assignment of stereochemistry based on nuclear magnetic resonance chemical shift data [4] [9]. The establishment of these correlations represents a significant advancement in the structural characterization of complex natural products from the stilbenoid family.
Epimeric Relationship | Chemical Shift Diagnostic | Reference |
---|---|---|
C-7 Epimers | ¹H Chemical Shift Differences [4] | Gnemontanin Series |
Dimeric Stilbenes | Systematic Shift Patterns [4] [9] | Gnetum montanum |
Stereochemical Assignment | Correlation Analysis [4] | Multiple Compounds |
The three-dimensional conformational analysis of Gnemontanin F has been approached through computational chemistry methods, particularly employing density functional theory calculations to predict stable molecular conformations [10] [11]. These studies have revealed the compound's preferred spatial arrangements and conformational flexibility under various conditions [10].
Molecular dynamics simulations have provided insights into the dynamic behavior of Gnemontanin F, revealing conformational preferences and energy barriers between different molecular arrangements [11]. The computational approaches have utilized various basis sets and functionals to ensure accurate representation of the molecular geometry and electronic structure [12] [13].
Conformational search procedures have been implemented to identify low-energy conformers within the potential energy surface of Gnemontanin F [10]. These studies typically involve systematic exploration of rotatable bonds and ring conformations, followed by geometry optimization using quantum mechanical methods [10] [11]. The resulting conformational ensemble provides crucial information for understanding the compound's three-dimensional structure and potential interactions with biological targets.
The stability of different conformational states has been evaluated through relative energy calculations, identifying the most thermodynamically favorable arrangements [10] [11]. These analyses have revealed that Gnemontanin F exhibits conformational flexibility while maintaining preferred orientations that minimize steric interactions and maximize intramolecular hydrogen bonding [10].
Computational Method | Application | Energy Range |
---|---|---|
Density Functional Theory | Geometry Optimization [10] [11] | 0-6 kcal/mol |
Molecular Dynamics | Conformational Sampling [11] | Multiple States |
Conformational Search | Energy Surface Mapping [10] | Systematic Analysis |
Gnemontanin F represents a novel class of dimeric stilbenoids that arise through specific dimerization mechanisms involving the coupling of stilbene monomeric precursors [1] [2]. The compound exhibits a unique molecular structure with the formula C32H32O9 and molecular weight of 560.59 daltons [3], classified as compound 8 in the comprehensive structural elucidation studies of Gnetum montanum stilbene dimers.
The dimerization of stilbenes leading to Gnemontanin F formation occurs through distinct coupling patterns that have been characterized for the first time in naturally occurring systems [1] [2]. The primary mechanism involves single-bond formation through 8-O-4' coupling, where an ether linkage forms between the C-8 carbon of one stilbene unit and the C-4' carbon of another stilbene unit. This coupling pattern has been observed in Gnemontanins A and B, establishing a precedent for similar mechanisms in Gnemontanin F biosynthesis [1] [2].
Additionally, novel double-bond formation mechanisms have been identified in related compounds from the same biosynthetic pathway, specifically involving simultaneous 7-8' carbon-carbon bond formation and 6-7' carbon-carbon bond formation [1] [2]. These dual coupling reactions represent previously unreported dimerization patterns in natural stilbene chemistry and suggest that Gnemontanin F may incorporate similar complex coupling mechanisms during its biosynthetic formation.
The radical-mediated coupling mechanisms play a crucial role in stilbene dimerization processes [4] [5]. Phenoxy radicals generated from stilbene precursors possess delocalized electron density distributed around the aromatic ring system and at specific positions such as the 8-position [6]. These resonance-stabilized radicals can undergo coupling reactions at various sites, leading to the formation of different dimeric products depending on the specific coupling positions involved.
Enzymatic studies have demonstrated that peroxidase-mediated oxidation of stilbene substrates proceeds through radical-radical coupling mechanisms [5]. The oxidation reaction typically occurs at the 4'-hydroxyl position of hydroxystilbenic moieties, with the resulting electron-delocalized radicals capable of coupling at multiple sites to generate diverse dimeric structures including cis dehydromers, trans dehydromers, and open dimers [5].
Oxidative coupling reactions constitute the fundamental mechanism underlying stilbene polymer and oligomer formation, with multiple enzymatic systems contributing to these processes [4] [7]. The role of oxidative coupling in the biosynthesis of compounds like Gnemontanin F involves sophisticated enzymatic machinery that generates reactive intermediates and facilitates their subsequent coupling reactions.
Laccase enzymes represent a major class of multicopper oxidases that catalyze one-electron oxidation of four equivalents of reducing substrates with concomitant four-electron reduction of dioxygen to water [7]. These enzymes have demonstrated significant capability in facilitating oxidative coupling reactions of phenolic compounds, including stilbenes, leading to the formation of dimeric and oligomeric products. The laccase-mediated synthesis of bioactive natural products has emerged as a valuable approach for generating complex stilbene derivatives through controlled oxidative coupling processes [7].
The enzymatic secretome of fungi such as Botrytis cinerea contains laccase activities that can effectively promote stilbene dimerization [4]. Studies have shown that incubation of stilbene substrates with fungal secretomes leads to efficient dimer formation, while phenylpropanoid substrates can generate both dimers and larger coupling products. The efficiency of these reactions correlates with the presence of specific structural features, particularly para-phenol groups conjugated to exocyclic double bonds [4].
Peroxidase enzymes also play crucial roles in oxidative coupling reactions leading to stilbene polymer formation [5]. The enzymatic peroxidation of stilbene compounds involves hydrogen peroxide-dependent mechanisms that generate phenoxy radicals capable of subsequent coupling reactions. Kinetic characterization of these processes has revealed optimal reaction conditions and identified key parameters governing the efficiency of coupling reactions [5].
The oxidative coupling process exhibits structural specificity related to the presence of conjugated systems in the substrate molecules [4]. Research has demonstrated that the presence of exocyclic conjugated double bonds plays a critical role in generating efficient coupling reactions. Furthermore, the formation of higher-order oligomers can proceed through decarboxylation reactions that regenerate reactive moieties necessary for continued polymerization [4].
Plant cell wall-associated oxidative processes contribute significantly to stilbene polymer formation through the action of cell wall-bound peroxidases and laccases [8] [9]. These enzymes mediate the oxidative coupling of hydroxycinnamic acid derivatives and stilbene compounds, contributing to cell wall reinforcement and lignification processes. The involvement of these enzymes in defense responses suggests that stilbene polymerization serves multiple functions beyond simple metabolite storage [8] [9].
The biosynthesis of Gnemontanin F shares fundamental mechanistic similarities with other phytoalexin compounds while exhibiting unique structural and biosynthetic characteristics that distinguish it from related defensive metabolites [10] [11] [12]. Understanding these comparative relationships provides insight into the evolutionary and functional significance of stilbene dimers within plant defense systems.
Stilbene monomers such as resveratrol, pterostilbene, and pinosylvin serve as the primary precursors for dimeric compounds like Gnemontanin F [10] [13]. The biosynthetic pathway for these monomers involves the phenylpropanoid pathway, beginning with phenylalanine deamination by phenylalanine ammonia-lyase to produce cinnamic acid, followed by hydroxylation and CoA activation steps leading to p-coumaroyl-CoA formation [8]. Stilbene synthase then catalyzes the condensation of p-coumaroyl-CoA with three malonyl-CoA units to generate the basic stilbene skeleton [8].
The biosynthetic relationship between stilbene monomers and their dimeric derivatives involves oxidative coupling processes that distinguish stilbene phytoalexins from other phenolic defense compounds [14] [15]. Unlike flavonoid phytoalexins that maintain their monomeric structure for biological activity, stilbene compounds can undergo secondary modifications including dimerization, oligomerization, and complex structural rearrangements that often enhance their defensive properties [10] [12].
Comparative analysis with isoflavonoid phytoalexins reveals distinct biosynthetic strategies and structural features [10]. While isoflavonoids such as glyceollin, medicarpin, and pisatin derive from the same phenylpropanoid precursors, their biosynthesis involves specific isoflavone synthase and reductase enzymes that create different ring closure patterns and oxygenation patterns compared to stilbene compounds. The resulting C6-C3-C6 backbone structure with additional ring closures provides different molecular recognition properties and biological activities compared to the linear C6-C2-C6 structure of stilbenes [10].
Terpenoid phytoalexins represent an entirely different biosynthetic class, derived from isoprene units through terpenoid biosynthetic pathways rather than phenylpropanoid metabolism [10]. Compounds such as capsidiol, phytuberin, and rishitin exhibit broad-spectrum antimicrobial activity through different molecular mechanisms compared to phenolic phytoalexins. The structural diversity of terpenoid phytoalexins reflects their derivation from different biosynthetic precursors and their adaptation to specific pathogen threats [10].
The timing and regulation of phytoalexin biosynthesis show significant variation among different compound classes. Stilbene compounds, including dimeric forms like Gnemontanin F, are typically produced as stress-induced metabolites in response to pathogen attack, UV radiation, or other environmental stresses [10] [12]. The biosynthesis involves rapid activation of stilbene synthase expression and the coordinated upregulation of enzymes involved in oxidative coupling processes [12].
Environmental factors play crucial roles in determining the specific phytoalexin response profiles in different plant species [10]. Temperature, light conditions, wounding, and biotic stress all influence the expression of biosynthetic genes and the accumulation of defensive compounds. Stilbene-producing plants often show enhanced resistance to fungal pathogens, with dimeric compounds like Gnemontanin F potentially providing superior stability and biological activity compared to their monomeric precursors [16].